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Introduction

Fumarate hydratase (FH), also known as fumarase, is a crucial enzyme in the Krebs cycle,
where it catalyzes the reversible hydration of fumarate to L-malate.[1][2][3][4] FH exists in both
mitochondrial and cytosolic isoforms.[2][3][4] Mutations in the FH gene can lead to fumarate
hydratase deficiency (FHD), a rare metabolic disorder, and are associated with hereditary
leiomyomatosis and renal cell cancer (HLRCC).[1][5] Therefore, the accurate measurement of
FH activity is vital for both basic research and clinical studies.

This document provides a detailed protocol for a widely used spectrophotometric assay to
determine fumarate hydratase activity. The principle of this assay is based on a coupled
enzymatic reaction. Fumarate hydratase converts fumarate to L-malate, which is then oxidized
by malate dehydrogenase (MDH). In this second reaction, NAD+ is reduced to NADH, leading
to an increase in absorbance at 340 nm.[6] This change in absorbance is directly proportional
to the fumarate hydratase activity in the sample.

Principle of the Assay

The fumarate hydratase activity assay is a coupled enzyme assay.

o Fumarate Hydratase (FH) Reaction: Fumarate + H20 = L-Malate
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e Malate Dehydrogenase (MDH) Reaction: L-Malate + NAD* = Oxaloacetate + NADH + H*

The rate of NADH production is monitored by measuring the increase in absorbance at 340

nm.

Data Presentation

The following table summarizes the key quantitative parameters for the spectrophotometric

fumarate hydratase activity assay.

Parameter

Value

Notes

Wavelength

340 nm

Absorbance maximum for
NADH.

Assay Buffer

50 mM Potassium Phosphate,
pH 7.5

Buffer composition may vary.

Final concentration in the

Substrate (Fumarate) 50 mM )
reaction.
Coupling Enzyme (MDH) 10 units/mL Malate Dehydrogenase.
Nicotinamide Adenine
Coenzyme (NAD™) 2 mM

Dinucleotide.

Reaction Temperature

25°C or 37°C

Should be kept consistent.

Incubation Time

10 - 60 minutes

Dependent on enzyme activity.

Detection Range

0.4-70U/L

Varies with specific kit/protocol.

[21141[7]

Unit Definition

One unit of fumarase will
convert 1.0 umole of L-
fumarate to L-malate per
minute at a specific pH and

temperature.[2]

Experimental Protocols
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Materials and Reagents

o Potassium Phosphate Buffer (50 mM, pH 7.5)

e Fumarate solution (500 mM stock)

o Malate Dehydrogenase (MDH) (1000 units/mL stock)

e NAD™ solution (20 mM stock)

o Sample (cell lysate, tissue homogenate, or purified enzyme)

o 96-well clear, flat-bottom microplate

Spectrophotometric microplate reader capable of measuring absorbance at 340 nm

Sample Preparation

Tissue Samples:

Weigh approximately 50 mg of tissue and place it in a tube on ice.[2]

Add 200 pL of cold 50 mM potassium phosphate buffer (pH 7.5).[2]

Homogenize the tissue using a homogenizer.

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[2]

Collect the supernatant, which contains the enzyme, for the assay.[2]

Cell Samples:

o Collect cells by centrifugation at 2,000 x g for 5 minutes at 4°C.[2] For adherent cells, scrape
them off the plate.

» Resuspend the cell pellet in an appropriate volume of cold 50 mM potassium phosphate
buffer (pH 7.5).

» Sonicate the cell suspension or use a homogenizer to lyse the cells.
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» Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[2]

e Collect the supernatant for the assay.[2]

Assay Procedure

e Prepare the Master Mix: For each well, prepare a master mix containing:

o 80 pL of 50 mM Potassium Phosphate Buffer (pH 7.5)

o 10 pL of 20 mM NAD™ solution

o 1 pL of 1000 units/mL Malate Dehydrogenase

Set up the Plate:

o Sample Wells: Add 10 uL of the prepared sample to the wells of a 96-well plate.

o Blank/Control Well: Add 10 uL of the sample preparation buffer to a well. This will be used
to subtract the background absorbance.

Add Master Mix: Add 91 uL of the master mix to each sample and blank well.

Initiate the Reaction: Add 10 pL of 500 mM fumarate solution to each well to start the
reaction. The final volume in each well will be 111 pL.

Measure Absorbance: Immediately start measuring the absorbance at 340 nmin a
microplate reader. Take readings every minute for 10-60 minutes at 37°C.[8]

Data Analysis

Subtract the absorbance of the blank from the absorbance of the samples for each time
point.

Plot the absorbance at 340 nm as a function of time.
Determine the rate of the reaction (AAbs/min) from the linear portion of the curve.

Calculate the fumarate hydratase activity using the Beer-Lambert law:
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Activity (umol/min/mL) = (AAbs/min * Reaction Volume) / (¢ * Path Length * Sample Volume)

o

AAbs/min: The rate of change in absorbance at 340 nm per minute.

[¢]

Reaction Volume: The total volume of the reaction in the well (in mL).

[¢]

€ (Molar extinction coefficient of NADH): 6220 M~cm™1.

[e]

Path Length: The path length of the light through the well (in cm). For a standard 96-well
plate, this is typically calculated based on the volume in the well or can be measured.

[e]

Sample Volume: The volume of the sample added to the well (in mL).

Visualizations
Signaling Pathway Diagram

Caption: Principle of the coupled enzymatic assay for Fumarate Hydratase activity.

Experimental Workflow Diagram
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Caption: General workflow for the Fumarate Hydratase activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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